(6-Fluorobenzo[b]thiophen-2-yl)boronic acid (6-Fluorobenzo[b]thiophen-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 501944-65-6
VCID: VC2919556
InChI: InChI=1S/C8H6BFO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H
SMILES: B(C1=CC2=C(S1)C=C(C=C2)F)(O)O
Molecular Formula: C8H6BFO2S
Molecular Weight: 196.01 g/mol

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid

CAS No.: 501944-65-6

Cat. No.: VC2919556

Molecular Formula: C8H6BFO2S

Molecular Weight: 196.01 g/mol

* For research use only. Not for human or veterinary use.

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid - 501944-65-6

Specification

CAS No. 501944-65-6
Molecular Formula C8H6BFO2S
Molecular Weight 196.01 g/mol
IUPAC Name (6-fluoro-1-benzothiophen-2-yl)boronic acid
Standard InChI InChI=1S/C8H6BFO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H
Standard InChI Key SVGUNYFQHHUNDJ-UHFFFAOYSA-N
SMILES B(C1=CC2=C(S1)C=C(C=C2)F)(O)O
Canonical SMILES B(C1=CC2=C(S1)C=C(C=C2)F)(O)O

Introduction

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid is a complex organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound features a boronic acid functional group attached to a fluorinated benzo[b]thiophene moiety, which includes a thiophene ring fused to a benzene ring with a fluorine atom at the sixth position of the benzene ring. The molecular formula for this compound is C₈H₆BFO₂S, and its molecular weight is approximately 196.01 g/mol .

Applications in Organic Synthesis

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid is a versatile building block for synthesizing various heterocyclic molecules with potential therapeutic applications. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, a well-established technique for constructing complex organic molecules. This method allows for efficient coupling of aryl halides with aryl or vinyl boron compounds to form biaryl compounds.

Biological Activity and Potential Therapeutic Applications

Research has explored the use of (6-Fluorobenzo[b]thiophen-2-yl)boronic acid in developing inhibitors for Bruton's tyrosine kinase (BTK), a protein involved in B-cell signaling and a potential target for cancer treatment. Additionally, it has been investigated for synthesizing compounds targeting other enzymes and receptors relevant to various diseases.

Comparison with Similar Compounds

Several compounds share structural similarities with (6-Fluorobenzo[b]thiophen-2-yl)boronic acid, but each has unique features that dictate their specific applications and reactivity profiles. A comparison of these compounds is provided in the table below:

Compound NameStructureUnique Features
Benzeneboronic AcidC₆H₅B(OH)₂Simple aromatic structure
5-Fluoro-2-thiopheneboronic AcidC₈H₇BF₃OSContains a thiophene ring
4-Fluorophenylboronic AcidC₆H₄F(B(OH)₂)Substituted phenyl group
3-Pyridinylboronic AcidC₅H₅BNO₂Contains a nitrogen heterocycle
(7-Fluoro-1-benzothiophen-2-yl)boronic AcidC₈H₆BFO₂SSimilar to (6-Fluorobenzo[b]thiophen-2-yl)boronic acid but with a different fluorine position

Synthesis Methods

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